molecular formula Fe4O21P6 B077247 Ferric pyrophosphate CAS No. 10402-25-2

Ferric pyrophosphate

Cat. No.: B077247
CAS No.: 10402-25-2
M. Wt: 745.21 g/mol
InChI Key: CADNYOZXMIKYPR-UHFFFAOYSA-B
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Description

Ferric pyrophosphate, also known as iron(III) pyrophosphate, is a chemical compound with the formula Fe₄(P₂O₇)₃. It is an iron replacement product used primarily to treat iron deficiency. This compound is known for its high bioavailability and mild gastrointestinal effects compared to other iron supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric pyrophosphate can be synthesized by reacting ferric sulfate with tetrasodium pyrophosphate in an aqueous solution. The reaction typically involves the dropwise addition of a solution of disodium citrate and tetrasodium pyrophosphate to a ferric sulfate solution .

Industrial Production Methods: In industrial settings, this compound is produced by mixing a lithium source, an iron source, and a phosphorus source in specific molar ratios. The mixture is then ball-milled, dried, ground, and calcined under controlled temperatures and atmospheres to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ferric pyrophosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state iron compounds.

    Substitution: this compound can participate in substitution reactions where ligands are replaced by other chemical groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Ligands like phosphates and citrates are commonly involved in substitution reactions.

Major Products Formed:

    Oxidation: Higher oxidation state iron compounds.

    Reduction: Lower oxidation state iron compounds.

    Substitution: Various iron-ligand complexes.

Scientific Research Applications

Ferric pyrophosphate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ferric pyrophosphate is based on the strong complex formation between ferric ions and pyrophosphate. This complexation enhances the bioavailability of iron and reduces gastrointestinal side effects. Pyrophosphate also facilitates iron removal from transferrin, enhances iron transfer to ferritin, and promotes iron exchange between transferrin molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

iron(3+);phosphonato phosphate
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InChI

InChI=1S/4Fe.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12
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InChI Key

CADNYOZXMIKYPR-UHFFFAOYSA-B
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Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3]
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Molecular Formula

Fe4(P2O7)3, Fe4O21P6
Record name iron(III) pyrophosphate
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DSSTOX Substance ID

DTXSID6047600
Record name Iron(III) pyrophosphate
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Molecular Weight

745.21 g/mol
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Physical Description

Nonahydrate: Yellowish-white solid, practically insoluble in water; [Merck Index] Beige crystalline solid; [MSDSonline]
Record name Ferric pyrophosphate
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Solubility

Soluble after treatment with citric acid and sodium hydroxyde
Record name Ferric pyrophosphate
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Mechanism of Action

The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin.
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CAS No.

10058-44-3, 10402-25-2
Record name Ferric pyrophosphate
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Record name Tetrairon tris(pyrophosphate)
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Record name FERRIC PYROPHOSPHATE
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Melting Point

Decomposes
Record name Ferric pyrophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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